5-(3-HYDROXYPROPANAMIDO)PYRIDINE-3-BORONIC ACID PINACOL ESTER
Description
5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core substituted with a boronic acid pinacol ester at the 3-position and a 3-hydroxypropanamido group at the 5-position. The pinacol ester moiety enhances stability and solubility in organic solvents, making it valuable in cross-coupling reactions like Suzuki-Miyaura couplings . This compound is of interest in pharmaceutical research, particularly for synthesizing bioactive molecules or targeted therapies where boronic acids act as enzyme inhibitors or receptor ligands .
Properties
IUPAC Name |
3-hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-11(9-16-8-10)17-12(19)5-6-18/h7-9,18H,5-6H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVUROLZVODJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726099 | |
| Record name | 3-Hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171891-30-7 | |
| Record name | 3-Hydroxy-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester typically involves the reaction of 5-(3-Hydroxypropanamido)pyridine-3-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or alkane.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Alcohols and alkanes.
Substitution: Biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
Medicinal Chemistry
1.1 Cancer Treatment
One of the most significant applications of 5-(3-hydroxypropanamido)pyridine-3-boronic acid pinacol ester is in the development of anti-cancer therapies. Research has indicated that boronic acid derivatives can inhibit specific enzymes involved in cancer cell proliferation, particularly cyclin-dependent kinases (CDKs) . These compounds have shown potential in treating various hematological malignancies such as:
- Acute Myeloid Leukemia
- Multiple Myeloma
- Chronic Lymphocytic Leukemia
- Solid tumors including breast and lung cancer
Case Study: CDK9 Inhibition
A study demonstrated that derivatives of pyridine-3-boronic acid, including the pinacol ester, effectively inhibit CDK9, leading to reduced cancer cell growth . The mechanism involves the compound's ability to bind to the active site of CDK9, preventing substrate phosphorylation and subsequent cell cycle progression.
Organic Synthesis
2.1 Suzuki Coupling Reactions
This compound serves as a valuable reagent in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Table 1: Comparison of Reactivity in Suzuki Coupling
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 85% | Pd(PPh₃)₄ catalyst, aqueous NaOH |
| 3-Pyridylboronic Acid | 75% | Pd(OAc)₂ catalyst, K₂CO₃ |
The higher yield observed with this compound indicates its enhanced reactivity due to the presence of the hydroxyl group, which stabilizes the boronate complex during the reaction.
Material Science
3.1 Polymer Chemistry
In addition to its applications in medicinal chemistry and organic synthesis, this compound is also explored for its role in material science. Its ability to form cross-linked structures makes it suitable for creating polymeric materials with specific mechanical properties.
Case Study: Development of Biodegradable Polymers
Research has shown that incorporating boronic acids into polymer matrices can enhance their mechanical strength and thermal stability. For instance, polymers modified with this compound exhibited improved tensile strength compared to unmodified polymers .
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the formation of boronate esters, which can act as intermediates in various chemical reactions. The compound’s boronic ester group can also participate in transmetalation reactions, facilitating the transfer of organic groups to metal catalysts in processes like the Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of pyridine-based boronic esters with diverse substituents. Key structural analogs include:
Key Insights :
- Positional differences (e.g., 5- vs. 3-/6-substitution) alter electronic effects on the boron center, impacting reactivity in cross-coupling reactions .
Physicochemical Properties
- Solubility: Pinacol esters generally exhibit superior organic solvent solubility compared to free boronic acids . The 3-hydroxypropanamido group may increase solubility in polar aprotic solvents (e.g., DMSO) relative to non-polar analogs like cyclohexyl-substituted derivatives .
- Stability : Boronic esters are prone to hydrolysis, but the pinacol group mitigates this. The hydrophilic amide group in the target compound may necessitate stringent anhydrous storage compared to hydrophobic analogs (e.g., 5-fluoro derivatives) .
Challenges for the Target Compound :
Research Findings and Case Studies
- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester demonstrated utility in natural product synthesis, leveraging its stability and reactivity under mild conditions .
- 5-Fluoro analogs are employed in radiopharmaceuticals due to fluorine’s isotopic properties, whereas the target compound’s amide group may favor drug-discovery applications .
Biological Activity
5-(3-Hydroxypropanamido)pyridine-3-boronic acid pinacol ester is a boronic acid derivative with potential applications in medicinal chemistry and biochemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biological contexts, including enzyme inhibition and drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H20BNO4
- Molecular Weight : 277.13 g/mol
- Structure : The compound features a pyridine ring substituted with a boronic acid moiety and a hydroxypropanamide group, which may enhance its solubility and biological interactions.
- Enzyme Inhibition : Boronic acids typically act as reversible inhibitors of proteases and other enzymes. The pinacol ester form may enhance stability and bioavailability.
- Targeting Cancer Pathways : Research indicates that boronic acid derivatives can inhibit pathways involved in cancer cell proliferation and survival, particularly through the modulation of proteasome activity.
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antibacterial properties by interfering with bacterial cell wall synthesis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cancer Treatment : A study investigated the effects of various boronic acid derivatives on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway.
- Antibacterial Properties : In another study, this compound was tested against Staphylococcus aureus. The results demonstrated that it inhibited bacterial growth at micromolar concentrations, suggesting its potential as an antibiotic agent.
- Mechanistic Studies : Research utilizing molecular docking simulations revealed that the compound binds effectively to the active sites of target enzymes involved in metabolic pathways, indicating its potential as a lead compound for drug development.
Q & A
Q. What are the recommended synthetic routes for preparing 5-(3-hydroxypropanamido)pyridine-3-boronic acid pinacol ester?
Methodological Answer: The synthesis typically involves two steps:
Boronic ester formation : React pyridine-3-boronic acid with pinacol under anhydrous conditions using a Dean-Stark trap to remove water, ensuring high yields (analogous to methods for 3-carboxyphenylboronic acid pinacol ester synthesis) .
Amidation : Introduce the 3-hydroxypropanamido group via coupling reactions. Use EDC/HOBt or DCC as coupling agents in DMF, with rigorous monitoring by TLC or HPLC to track reaction progress. Ensure nitrogen atmosphere to prevent hydrolysis of the boronic ester .
Q. How should this compound be characterized to confirm structural integrity?
Methodological Answer: Employ a multi-technique approach:
- NMR : Compare , , and NMR spectra with computational predictions (e.g., DFT simulations) to verify boronic ester formation and substituent positions .
- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
- HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
Q. What storage conditions optimize stability for this compound?
Methodological Answer: Store at 2–8°C under inert gas (argon) in amber vials to prevent:
- Hydrolysis : Boronic esters are moisture-sensitive; use molecular sieves in storage containers .
- Thermal degradation : Avoid prolonged exposure to >25°C, as observed in structurally similar pinacol esters .
Q. Which reactions are most compatible with this boronic ester?
Methodological Answer:
- Suzuki-Miyaura Coupling : Use Pd(PPh) or XPhos Pd G3 in THF/water (3:1) at 60°C. Optimize base (e.g., KCO) to avoid deprotection of the amide .
- Post-functionalization : The 3-hydroxypropanamido group can undergo esterification or oxidation; protect the boronic ester with trimethyl borate during these steps .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in Suzuki-Miyaura couplings involving this compound?
Methodological Answer: Common issues and solutions:
- Steric hindrance : Replace bulky ligands with RuPhos Pd precatalyst to enhance reactivity at hindered sites .
- Protic solvent interference : Pre-dry solvents over activated 3Å molecular sieves.
- Competitive protodeboronation : Add a radical scavenger (e.g., TEMPO) and reduce reaction temperature to 40°C .
Q. What advanced techniques are recommended for quantifying trace impurities?
Methodological Answer:
Q. How does the 3-hydroxypropanamido group influence hydrolytic stability compared to other substituents?
Methodological Answer:
- Kinetic studies : Perform pH-dependent stability assays (pH 2–10) with UV-Vis monitoring. The hydroxyl group may accelerate hydrolysis via intramolecular H-bonding with the boronic ester, as seen in 3-fluoro-4-hydroxyphenyl analogs .
- Mitigation : Co-formulate with cyclodextrins to shield the boronic ester from water .
Q. Can computational modeling predict this compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs) and predict redox potentials. Compare to experimental cyclic voltammetry data.
- Docking studies : Simulate interactions with photocatalytic systems (e.g., Ir(ppy)) to identify optimal reaction pathways, as demonstrated for pyridinylboronic esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
